molecular formula C11H11I2N B8336180 4,6-diiodo-2,3,3-trimethyl-3H-indole

4,6-diiodo-2,3,3-trimethyl-3H-indole

Cat. No.: B8336180
M. Wt: 411.02 g/mol
InChI Key: QOFFEJIEIIALCF-UHFFFAOYSA-N
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Description

4,6-Diiodo-2,3,3-trimethyl-3H-indole is a halogenated indole derivative characterized by iodine atoms at the 4- and 6-positions of the indole ring and methyl groups at the 2- and 3-positions. The iodine substituents are expected to influence its electronic properties, steric bulk, and reactivity compared to non-halogenated or differently substituted analogs.

Properties

Molecular Formula

C11H11I2N

Molecular Weight

411.02 g/mol

IUPAC Name

4,6-diiodo-2,3,3-trimethylindole

InChI

InChI=1S/C11H11I2N/c1-6-11(2,3)10-8(13)4-7(12)5-9(10)14-6/h4-5H,1-3H3

InChI Key

QOFFEJIEIIALCF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C1(C)C)C(=CC(=C2)I)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4,6-diiodo-2,3,3-trimethyl-3H-indole with structurally related indole derivatives, focusing on synthesis, properties, and applications.

Compound Substituents Key Properties Applications References
This compound I at 4,6; CH₃ at 2,3,3 High molecular weight (due to I), potential halogen bonding, enhanced stability Molecular materials, fluorescence probes (inferred)
4,6-Dibromo-2,3,3-trimethyl-3H-indole Br at 4,6; CH₃ at 2,3,3 U11 = 0.0625 Ų, U22 = 0.0687 Ų (Br1 thermal motion); crystalline stability Precursor for quaternized salts (e.g., iodide salts)
5-Ethynyl-1,3,3-trimethyl-3H-indole Ethynyl at 5; CH₃ at 1,3,3 Electrochemically active (single-electron oxidation at M–C≡C–aryl units) Organic-metal complexes for molecular electronics
2,3,3-Trimethyl-3H-indole derivatives Varied substituents (e.g., F, OMe) Fluorescence quantum yields dependent on substituents; neutral (non-charged) state pH-sensing, logic gates, fluorescent textiles

Key Comparisons

Halogenation Effects 4,6-Diiodo vs. 4,6-Dibromo Analogs: The diiodo derivative is expected to exhibit stronger halogen bonding and greater steric hindrance compared to the dibromo analog due to iodine’s larger atomic radius and polarizability. The dibromo compound’s crystal structure () shows moderate thermal displacement parameters (U11 = 0.0625 Ų for Br1), suggesting stable packing, which may differ in the diiodo variant due to iodine’s size . Reactivity: Halogenated indoles are often intermediates for further functionalization.

Electronic and Photophysical Properties Ethynyl vs. Iodo Substituents: The 5-ethynyl derivative () demonstrates redox activity localized at the metal-alkynyl interface, making it suitable for molecular electronics. In contrast, iodine’s electron-withdrawing nature in the diiodo compound may reduce π-electron density, altering its electrochemical behavior . Fluorescence Performance: Neutral 2,3,3-trimethyl-3H-indole derivatives () show tunable fluorescence for sensing and textiles.

Stability and Applications Microencapsulation: The 2,3,3-trimethyl-3H-indole microcapsules () exhibit retained fluorescence on textiles after washing.

Research Findings and Challenges

  • Synthetic Challenges : Heavy halogen incorporation (e.g., iodine) may require specialized conditions (e.g., sealed tubes, excess reagents) to avoid dehalogenation, as seen in the dibromo compound’s synthesis () .
  • Contradictions: highlights that neutral indole derivatives (non-charged) are often mislabeled as indolium salts, emphasizing the need for precise structural characterization when comparing charged vs. neutral systems .

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